molecular formula C9H9BrO2 B3017319 (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol CAS No. 1567996-71-7

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B3017319
CAS No.: 1567996-71-7
M. Wt: 229.073
InChI Key: VAORXMXHTGIUFI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.073. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Facile Synthesis and Reactivity: A study by Gabbutt et al. (1994) described a facile synthesis of 4-bromo- 2H-chromenes and 2H-thiochromenes, including compounds like 1-bromo-3,4-dihydronaphthalene from corresponding ketones and PBr3. This synthesis provides access to a wide range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).

Catalytic Applications

  • Selective Prins Reaction Over Acid-Modified Halloysite Nanotubes: Sidorenko et al. (2019) explored the Prins reaction of terpenoid (-)-isopulegol with thiophene-2-carbaldehyde, giving substituted octahydro-2H-chromen-4-ol. The study involved acid-modified halloysite nanotubes and achieved an unprecedented selectivity towards the 4R-isomer (Sidorenko et al., 2019).

Pharmaceutical Research

  • Potent and Selective Agonists for GPR35: Research by Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives, including compounds related to 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, as novel agonists at the G protein-coupled orphan receptor GPR35. This discovery offers potential insights into the receptor's (patho)physiological role and future drug target applications (Funke et al., 2013).

Antiviral Activity

  • Activity Against Influenza Viruses: Ilyina et al. (2018) synthesized a set of (-)-isopulegol derived octahydro-2H-chromen-4-ols and evaluated their in vitro antiviral activity against various influenza virus strains. A compound produced via one-pot synthesis was found to exhibit exceptional activity against several H1N1 and H2N2 influenza virus strains (Ilyina et al., 2018).

Mechanism of Action

Target of Action

The primary target of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors are part of the cholinergic system, which plays a crucial role in pain and inflammation .

Mode of Action

4R binds to and modulates the α7 nAChRs . This interaction results in the modulation of the cholinergic system, leading to neuroprotective and anti-inflammatory activity .

Biochemical Pathways

The affected biochemical pathways involve the cholinergic system and the α7 nAChRs. Dysregulation of these pathways can exacerbate conditions like inflammation and pain . The modulation of these pathways by 4R can lead to analgesic and anti-inflammatory effects .

Pharmacokinetics

4R has been found to be very stable in plasma for up to 1 hour . It is metabolized faster in human microsomes than in rats . After administration, 4R reaches the brain within 10 minutes . The half-life of 4R after intramuscular and subcutaneous administration is approximately 1.5 hours . The brain peak concentration was 329 ng/g in the intramuscular group and 323 ng/g for the subcutaneous group . These properties indicate that 4R crosses the blood-brain barrier and concentrates in the brain where it exerts its neuroprotective effect .

Result of Action

The molecular and cellular effects of 4R’s action include decreased inflammation-induced peripheral hypersensitivity and inflammation-induced paw edema . These effects last up to 8 days after a single systemic administration . The analgesic and anti-inflammatory effects of 4R are mediated through the modulation of α7 nAChRs .

Action Environment

Factors such as the local soil and climatic conditions, crop, management conditions, and other site-specific factors can potentially influence the action of 4r

Properties

IUPAC Name

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAORXMXHTGIUFI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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